molecular formula C9H10N4 B11912212 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine

2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine

Cat. No.: B11912212
M. Wt: 174.20 g/mol
InChI Key: LJOUPBQFDPUZJT-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloropyridine with 1-methyl-1H-pyrazole in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(1H-pyrazol-4-yl)pyridine: Similar structure but with a methyl group at the 2-position of the pyridine ring.

    1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Contains a boronic ester group instead of a pyridine ring.

Uniqueness

2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine is unique due to its specific arrangement of the pyrazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

2-(1-methylpyrazol-4-yl)pyridin-4-amine

InChI

InChI=1S/C9H10N4/c1-13-6-7(5-12-13)9-4-8(10)2-3-11-9/h2-6H,1H3,(H2,10,11)

InChI Key

LJOUPBQFDPUZJT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)N

Origin of Product

United States

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